4-bromo-N-(4-methoxybenzyl)aniline
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Overview
Description
4-Bromo-N-(4-methoxybenzyl)aniline is an organic compound with the molecular formula C14H14BrNO. It is a secondary amine that features a bromine atom and a methoxybenzyl group attached to an aniline structure. This compound is used in various chemical research and industrial applications due to its unique chemical properties .
Scientific Research Applications
4-Bromo-N-(4-methoxybenzyl)aniline is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-methoxybenzyl)aniline typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam and hydrochloric acid (Clemmensen reduction).
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Reduction of Nitro Group: The nitro group is reduced to an amine using a reducing agent such as iron and hydrochloric acid.
Bromination: Finally, the aromatic ring is brominated using bromine in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(4-methoxybenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted anilines.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-methoxybenzyl)aniline involves its interaction with specific molecular targets. The bromine atom and methoxybenzyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N,N-bis(4-methoxyphenyl)aniline: Similar structure but with two methoxyphenyl groups.
4-Bromo-N-(4-methoxyphenyl)aniline: Lacks the benzyl group.
4-Bromo-N-(4-methylbenzyl)aniline: Contains a methyl group instead of a methoxy group .
Uniqueness
4-Bromo-N-(4-methoxybenzyl)aniline is unique due to the presence of both a bromine atom and a methoxybenzyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-bromo-N-[(4-methoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-9,16H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKLYFDMLGYRCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24805996 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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